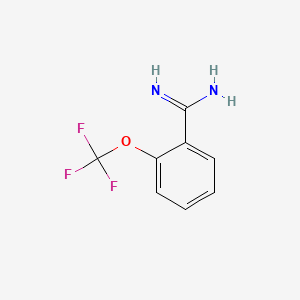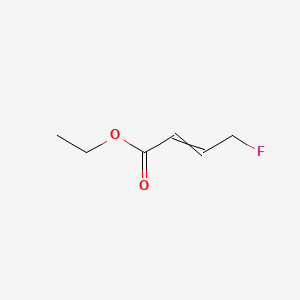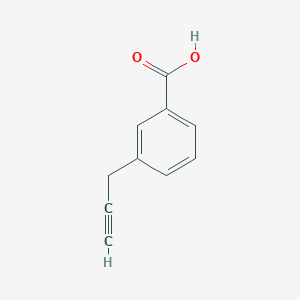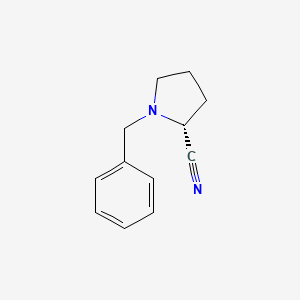![molecular formula C18H16BrCl2NO3 B12439088 Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-bromofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo es un compuesto orgánico que pertenece a la clase de ésteres. Los ésteres se encuentran comúnmente en varias sustancias naturales y sintéticas y son conocidos por sus agradables fragancias.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-bromofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo típicamente involucra la esterificación del ácido carboxílico correspondiente con etanol en presencia de un catalizador. Las condiciones de reacción pueden incluir:
Catalizador: Ácido sulfúrico o ácido clorhídrico
Temperatura: Condiciones de reflujo (alrededor de 60-80 °C)
Solvente: Etanol anhidro
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de esterificación a gran escala utilizando reactores de flujo continuo. Los parámetros de reacción se optimizan para lograr altos rendimientos y pureza. El uso de técnicas de purificación avanzadas como la destilación y la cristalización asegura la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(4-bromofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales.
Reacciones de reducción: El grupo éster puede reducirse al alcohol correspondiente.
Hidrólisis: El éster puede hidrolizarse al ácido carboxílico y alcohol correspondientes.
Reactivos y condiciones comunes
Sustitución: Yoduro de sodio en acetona (reacción de Finkelstein)
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter seco
Hidrólisis: Hidróxido de sodio acuoso (NaOH) o ácido clorhídrico (HCl)
Principales productos formados
Sustitución: Formación de derivados yodados
Reducción: Formación del alcohol correspondiente
Hidrólisis: Formación del ácido carboxílico correspondiente y etanol
Aplicaciones Científicas De Investigación
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus potenciales propiedades farmacológicas y aplicaciones terapéuticas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(4-bromofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo implica su interacción con objetivos moleculares específicos. La presencia de átomos de bromo y cloro puede mejorar su afinidad de unión a ciertas enzimas o receptores, lo que lleva a varios efectos biológicos. El grupo éster también puede sufrir hidrólisis, liberando la forma activa de ácido carboxílico, que puede interactuar aún más con las vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-clorofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo
- 3-(4-fluorofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo
- 3-(4-bromofenil)-2-[(2,4-diclorofenil)formamido]propanoato de etilo
Unicidad
El 3-(4-bromofenil)-2-[(2,6-diclorofenil)formamido]propanoato de etilo es único debido a la disposición específica de los átomos de bromo y cloro, lo que puede influir en su reactividad y aplicaciones potenciales. La combinación de estos halógenos puede mejorar su estabilidad y propiedades de unión en comparación con compuestos similares.
Propiedades
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGYRGZNJWPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)
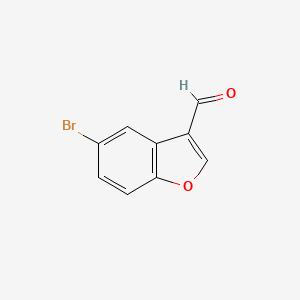
![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)
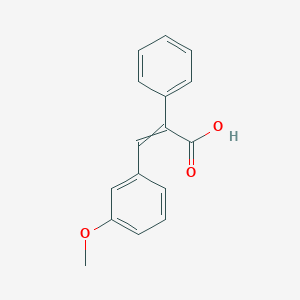
![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
